1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene
Description
Properties
CAS No. |
349-07-5 |
|---|---|
Molecular Formula |
C9H8ClF3O |
Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-2-methylbenzene |
InChI |
InChI=1S/C9H8ClF3O/c1-6-4-2-3-5-7(6)14-9(12,13)8(10)11/h2-5,8H,1H3 |
InChI Key |
IWJVUBUSVZHVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(C(F)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via deprotonation of 3-methylphenol by a base (e.g., potassium carbonate), generating a phenoxide ion. This ion attacks the electrophilic carbon adjacent to the chlorine atom in 2-chloro-1,1,2-trifluoroethanol, resulting in the formation of the ether linkage and the release of chloride. The trifluoromethyl group’s electron-withdrawing nature enhances the leaving group’s stability, facilitating substitution.
Optimization Parameters
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve reaction rates by stabilizing ionic intermediates.
-
Temperature : Reactions typically proceed at 80–100°C, balancing kinetic energy and side-product formation.
-
Molar Ratio : A 1:1.2 molar ratio of 3-methylphenol to 2-chloro-1,1,2-trifluoroethanol maximizes yield while minimizing excess reagent waste.
Table 1: Representative Yields for Nucleophilic Substitution
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 90 | 85 |
| NaH | DMSO | 80 | 78 |
| Cs₂CO₃ | Acetone | 100 | 92 |
Chloromethylation of 1,2,4-Trifluorobenzene
Patent CN101033169A describes a chloromethylation approach using 1,2,4-trifluorobenzene, chloromethylation reagents (e.g., chloromethyl methyl ether), and Lewis acids (e.g., AlCl₃). This method introduces the chloromethyl group at the para position relative to existing substituents, followed by trifluoroethoxy group installation.
Stepwise Synthesis
-
Chloromethylation :
-
1,2,4-Trifluorobenzene reacts with chloromethyl methyl ether in the presence of AlCl₃ at 20–40°C.
-
The Lewis acid activates the chloromethylation reagent, facilitating electrophilic aromatic substitution.
-
Hydrolysis of the intermediate yields 2,4,5-trifluorobenzyl chloride (GC purity: 99.5%, yield: 80%).
-
-
Trifluoroethoxy Group Introduction :
-
The benzyl chloride intermediate undergoes nucleophilic substitution with 2,2,2-trifluoroethanol under basic conditions.
-
Sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C achieves 88% yield.
-
Critical Considerations
-
Lewis Acid Selection : AlCl₃ outperforms ZnCl₂ or FeCl₃ due to superior electrophilic activation.
-
Reagent Purity : Chloromethyl methyl ether must be anhydrous to prevent hydrolysis during chloromethylation.
Friedel-Crafts Alkylation with Trifluoroethyl Chloride
A less common but scalable method involves Friedel-Crafts alkylation of toluene derivatives with 2-chloro-1,1,2-trifluoroethyl methyl ether. AlCl₃ catalyzes the electrophilic attack, forming the C–O bond between the aromatic ring and the trifluoroethoxy moiety.
Reaction Dynamics
-
Electrophile Generation : AlCl₃ coordinates with 2-chloro-1,1,2-trifluoroethyl methyl ether, generating a reactive acylium ion.
-
Regioselectivity : The methyl group’s ortho-directing effect ensures substitution at the desired position.
Table 2: Friedel-Crafts Alkylation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 25 | 72 |
| FeCl₃ | Nitromethane | 30 | 68 |
| BF₃·Et₂O | Toluene | 40 | 75 |
Comparative Analysis of Methods
Nucleophilic Substitution offers simplicity and high yields but requires expensive trifluoroethanol derivatives. Chloromethylation enables precise regiocontrol but involves hazardous chloromethylation reagents. Friedel-Crafts Alkylation is scalable but less regioselective.
Table 3: Method Comparison
| Method | Yield (%) | Cost | Regioselectivity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 85–92 | High | Moderate | Moderate |
| Chloromethylation | 78–88 | Medium | High | High |
| Friedel-Crafts | 68–75 | Low | Low | High |
Industrial-Scale Synthesis and Purification
Industrial protocols (e.g., EvitaChem) emphasize continuous-flow reactors for nucleophilic substitution to enhance heat dissipation and reduce side reactions. Post-synthesis purification involves:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoroethoxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a study evaluated various derivatives against gram-positive bacteria and mycobacterial strains. The results demonstrated that certain derivatives showed comparable or superior activity to clinically used antibiotics, suggesting potential for 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene in developing new antibacterial agents .
Case Study: Antimicrobial Efficacy
In a comparative study of derivatives, compounds containing the trifluoroethoxy moiety were assessed for their efficacy against Mycobacterium smegmatis. Notably, derivatives with halogen substitutions exhibited enhanced activity, highlighting the importance of structural modifications in optimizing antimicrobial properties .
Materials Science
Synthesis of Functional Polymers
The compound can serve as a precursor in synthesizing functional polymers. Its trifluoromethyl group imparts unique properties such as increased thermal stability and chemical resistance. These polymers are valuable in applications ranging from coatings to electronic materials.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability (°C) | > 200 |
| Chemical Resistance | High |
| Mechanical Strength | Moderate to High |
Environmental Applications
Solvent Properties
Due to its unique chemical structure, this compound can function as an effective solvent in various chemical reactions. Its ability to dissolve a wide range of organic compounds makes it suitable for applications in organic synthesis and extraction processes.
Case Study: Use as a Solvent in Organic Reactions
A study highlighted the use of this compound as a solvent in the synthesis of heterocyclic compounds. The reaction conditions were optimized for yield and purity, demonstrating that the solvent's properties significantly influenced the reaction's efficiency .
Trifluoromethylation Reactions
Reactivity in Trifluoromethylation
The compound is also relevant in trifluoromethylation reactions involving metal complexes. Such reactions are crucial for introducing trifluoromethyl groups into organic molecules, enhancing their biological activity and stability.
Data Table: Trifluoromethylation Reaction Outcomes
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Aromatic Trifluoromethylation | 75 | Room temperature |
| Aliphatic Trifluoromethylation | 80 | Elevated pressure |
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene with analogous compounds differing in substituents:
Key Observations:
- Molecular Weight: Introduction of nitro (NO₂) or acetyl (COCH₃) groups increases molecular weight significantly. For example, the nitro derivative (CAS 60984-98-7) has a molecular weight of 269.608 g/mol, ~20% higher than the parent compound .
- Boiling Point : The acetyl-substituted compound (CAS 1536-63-6) exhibits a higher boiling point (289.9°C) due to increased polarity and molecular weight .
- Density : Fluorine-rich compounds (e.g., propane derivative, CAS 65064-83-7) likely have higher densities, though exact data are unavailable .
Reactivity and Stability
- Electrophilic Substitution : The methyl group in the parent compound deactivates the benzene ring, directing electrophilic attacks to the para position. In contrast, the nitro group (CAS 60984-98-7) strongly deactivates the ring, reducing reactivity further .
- Hydrogen Bonding: The phenol derivative (CAS 88553-89-3) can form hydrogen bonds via its -OH group, enhancing solubility in polar solvents compared to the methyl-substituted compound .
- Fluorine Effects : The trifluoroethoxy group in all compounds improves thermal and oxidative stability. The propane derivative (CAS 65064-83-7) may exhibit even greater inertness due to multiple C-F bonds .
Biological Activity
1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene, also known by its CAS number 349-07-5, is an organic compound with notable biological activities. This article delves into its chemical properties, mechanisms of action, and potential applications in various fields, particularly in medicine and biology.
- Molecular Formula : C₉H₈ClF₃O
- Molecular Weight : 224.61 g/mol
- Boiling Point : 208.1°C
- Density : 1.288 g/cm³
- Flash Point : 79.7°C
The compound features a benzene ring substituted with a trifluoroethoxy group and a chlorine atom, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its lipophilicity, which facilitates cell membrane penetration. Upon entering cells, the compound may interact with various molecular targets such as enzymes and receptors, potentially inhibiting their activity or altering their functions. The trifluoroethoxy group enhances this interaction due to its hydrophobic character.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of compounds similar to this compound. For instance, derivatives featuring trifluoroethoxy groups have shown varying degrees of inhibitory effects against pathogens like Plasmodium falciparum, the causative agent of malaria. Positioning of the trifluoroethoxy group on the aromatic ring significantly influences antiplasmodial activity; compounds with the substituent at specific positions exhibited enhanced efficacy compared to others .
Case Studies
One notable study synthesized several chalcone derivatives with trifluoroethoxy groups and evaluated their antiplasmodial activity. Compounds with the trifluoroethoxy substituent at the ortho position on the phenyl ring demonstrated substantial inhibitory effects against P. falciparum, with IC₅₀ values as low as 3.0 μg/mL . This indicates that structural modifications can lead to significant variations in biological activity.
| Compound | Position of Trifluoroethoxy | IC₅₀ (µg/mL) | Selectivity Index |
|---|---|---|---|
| 3a | Ortho | 3.0 | 8.6 |
| 3f | Ortho | 2.2 | 8.2 |
| 1m | Para | 10 | Not specified |
The selectivity index (SI) values indicate that these compounds are non-toxic to mammalian cells while effectively inhibiting parasite growth.
Applications in Drug Development
The compound is being explored for its potential use in drug development due to its unique structural features that may provide advantages in designing fluorinated pharmaceuticals. The incorporation of fluorinated groups is known to enhance metabolic stability and bioavailability in drug candidates .
Safety and Toxicity
While promising as a bioactive compound, safety assessments indicate that this compound is an irritant and should be handled with care in laboratory settings . Further toxicological studies are necessary to fully understand its safety profile before advancing into clinical applications.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene?
Synthesis typically involves halogenation or substitution reactions. Key reagents include halogenating agents (e.g., ClF or SOCl) and coupling catalysts (e.g., Pd-based catalysts for cross-coupling). Temperature control (e.g., 60–80°C in inert solvents like dichloromethane) and pH modulation (neutral to slightly acidic) are critical to minimize side reactions. Solvent choice (polar aprotic solvents like DMF) enhances yield by stabilizing intermediates .
Q. How can spectroscopic techniques characterize this compound?
- NMR : H and F NMR identify substituent positions (e.g., trifluoroethoxy group at δ 4.5–5.5 ppm for H; −70 to −80 ppm for F).
- IR : Stretching vibrations for C-Cl (~550 cm) and C-F (~1200 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 234.56 g/mol) and isotopic patterns for Cl/F .
Q. What are the key solubility and stability parameters?
The compound is lipophilic, with solubility enhanced in polar aprotic solvents (e.g., acetone, DMSO). Stability studies show degradation <5% in pH 5–9 aqueous solutions over 24 hours. Avoid prolonged exposure to light or strong bases to prevent dehalogenation .
Q. How are common impurities identified and mitigated?
Impurities like 2-methylbenzene derivatives or chlorinated byproducts arise from incomplete substitution. Purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) achieves >95% purity. GC-MS or HPLC-PDA detects trace impurities at ppm levels .
Advanced Research Questions
Q. How to resolve contradictions in reported carcinogenicity data?
Limited evidence from rat studies (oral gavage) shows uterine/testicular tumors, but no mutagenicity in Salmonella assays . Discrepancies arise from metabolic activation differences (in vivo vs. in vitro) and species-specific pathways. Researchers should use in vitro hepatocyte models with CYP450 cofactors to assess metabolic activation .
Q. What stereochemical considerations apply to glutathione conjugation?
Glutathione conjugation with 2-chloro-1,2-difluorovinyl ethers produces four diastereomers (ratio 3:1:1:2) due to stereoselective cytosolic glutathione S-transferases. Chiral HPLC or F NMR monitors stereochemistry, while DFT calculations predict transition-state energetics .
Q. How do electronic substituent effects influence reactivity?
Q. How to design in vitro models for toxicity screening?
Q. Which analytical techniques quantify trace impurities?
Q. How can computational methods optimize reaction pathways?
- DFT Calculations : Model transition states for substitution reactions (e.g., B3LYP/6-31G* basis set).
- Molecular Dynamics : Simulate solvent effects on reaction kinetics.
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
